(5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a bromophenylmethoxy group
Preparation Methods
The synthesis of (5E)-5-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the phenyl and bromophenylmethoxy groups. Common reagents used in these reactions include bromine, methoxybenzaldehyde, and phenylthiourea. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5E)-5-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Compared to other thiazolidinone derivatives, (5E)-5-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of the bromophenylmethoxy group. Similar compounds include other thiazolidinones with different substituents, such as:
- (5E)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H18BrNO3S2 |
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Molecular Weight |
512.4 g/mol |
IUPAC Name |
(5E)-5-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18BrNO3S2/c1-28-21-13-17(9-12-20(21)29-15-16-7-10-18(25)11-8-16)14-22-23(27)26(24(30)31-22)19-5-3-2-4-6-19/h2-14H,15H2,1H3/b22-14+ |
InChI Key |
DIKRLJDUOAEHTA-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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